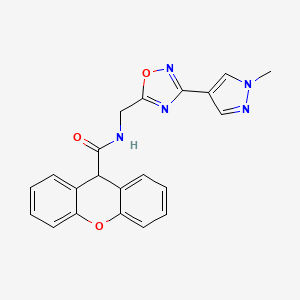
1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound of interest in several scientific disciplines This chemical compound, distinguished by its bromopyridinyl and piperidinyl moieties, can be synthesized through meticulous organic synthesis methods
Vorbereitungsmethoden
The synthesis of 1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can involve several steps, leveraging various organic reactions:
Synthetic Routes
Start with the bromination of pyridine to obtain 3-bromopyridine.
Ether formation between 3-bromopyridine and 4-hydroxypiperidine via nucleophilic substitution.
Acylation of the resulting 4-((3-Bromopyridin-2-yl)oxy)piperidine with a suitable acylating agent to form an oxoethyl intermediate.
Cyclization of the intermediate with pyrrolidine-2,5-dione under suitable conditions to form the final product.
Reaction Conditions
Use of polar aprotic solvents such as DMSO or DMF.
Catalysis by bases like sodium hydride or potassium carbonate.
Temperature-controlled environments to facilitate specific reaction steps.
Industrial Production
Scale-up of lab-based synthetic routes.
Optimization of reaction yields through process intensification.
Purification by chromatography or recrystallization.
Analyse Chemischer Reaktionen
The compound can undergo various types of chemical reactions:
Oxidation: : Undergoes oxidative degradation in the presence of strong oxidizing agents.
Reduction: : Can be reduced at specific functional sites using reducing agents like LiAlH4.
Substitution: : Exhibits electrophilic substitution reactions due to the presence of the bromine atom on the pyridine ring.
Common Reagents
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogens, organolithium reagents.
Major Products
Oxidation products may include carboxylic acids or aldehydes.
Reduction products include corresponding alcohols or amines.
Substitution reactions can yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: : Used as a building block for synthesizing other complex molecules. Essential for studying reaction mechanisms.
Biology: : Potential probe for studying biological pathways involving bromopyridine derivatives.
Medicine: : Possible therapeutic agent or precursor for drug development targeting specific molecular pathways.
Industry: : Used in the synthesis of advanced materials, catalysts, or as an intermediate in the production of specialty chemicals.
Wirkmechanismus
This compound exerts its effects through interactions at the molecular level, involving various pathways:
Molecular Targets: : Potential targets include enzymes, receptor proteins, or nucleic acids.
Pathways Involved: : Interference with cell signaling pathways, enzyme inhibition, or modulation of receptor activity.
Mechanistic Insights: : Understanding how the compound binds to its target sites can provide insights into its biological or therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with others in its chemical class helps to highlight its uniqueness:
Similar Compounds
1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
1-(2-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
1-(2-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Unique Aspects
The presence of the bromine atom provides distinct reactivity and potential biological activity.
Its specific structural configuration can influence its binding affinity and selectivity in biological applications.
Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated version may exhibit different physicochemical properties, such as solubility and stability.
Eigenschaften
IUPAC Name |
1-[2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O4/c17-12-2-1-7-18-16(12)24-11-5-8-19(9-6-11)15(23)10-20-13(21)3-4-14(20)22/h1-2,7,11H,3-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHLQWZQBTUOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine](/img/structure/B2848070.png)
![2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2848071.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2848073.png)


![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2848078.png)

![N-cyclopentyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2848082.png)




![[(2,4-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2848090.png)

